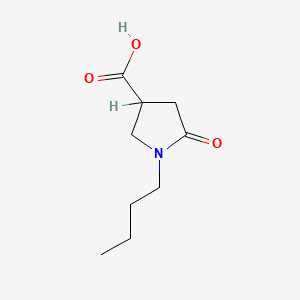

1-Butyl-5-oxopyrrolidine-3-carboxylic acid

Description

Significance of Pyrrolidinone Core Structures in Contemporary Medicinal and Organic Chemistry

The pyrrolidinone ring, a five-membered nitrogen-containing lactam, is a cornerstone in medicinal and organic chemistry. ontosight.airesearchgate.net This heterocyclic system is a core structure in numerous biologically active molecules, including natural alkaloids and synthetic drugs. frontiersin.orgnih.gov Its significance stems from its versatile chemical nature, which allows for diverse functionalization, and its three-dimensional structure that enables effective interaction with biological targets. researchgate.netnih.gov

In medicinal chemistry, the pyrrolidinone nucleus is considered a versatile lead compound for designing potent bioactive agents. researchgate.net Molecules incorporating this scaffold have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netfrontiersin.org The structural rigidity and stereochemical possibilities of the pyrrolidinone ring allow for the precise spatial arrangement of substituents, a critical factor in optimizing drug-receptor interactions. nih.gov Consequently, compounds bearing this scaffold are continuously explored as intermediates and potential new drug candidates in pharmaceutical research and development. frontiersin.org

Overview of the 5-Oxopyrrolidine-3-carboxylic Acid Scaffold as a Privileged Structure

Within the broader family of pyrrolidinones, the 5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a particularly valuable framework in drug discovery. This scaffold serves as a versatile building block for the synthesis of more complex molecules with significant therapeutic potential. Its structure, featuring a carboxylic acid group and a lactam ring, provides multiple points for chemical modification, enabling the creation of large libraries of diverse derivatives.

The consistent association of this scaffold with a variety of biological activities suggests it can be considered a "privileged structure." This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, leading to a range of pharmacological effects. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been successfully developed to target different biological pathways, exhibiting promising anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. mdpi.comnih.gov For instance, various derivatives have shown potent activity against multidrug-resistant Gram-positive bacteria and certain cancer cell lines. mdpi.comresearchgate.net This wide-ranging bioactivity underscores the scaffold's importance and utility in the search for novel therapeutic agents.

Research Trajectories for 1-Butyl-5-oxopyrrolidine-3-carboxylic Acid and its Structural Analogues

While extensive research on the specific compound This compound is not widely documented in publicly available literature, its chemical properties can be defined.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 43094-86-6 |

| Molecular Formula | C9H15NO3 |

| Molecular Weight | 185.22 g/mol |

| SMILES | CCCCN1CC(CC1=O)C(=O)O |

| InChIKey | LLPSQGIRADJCIU-UHFFFAOYSA-N |

Data sourced from PubChem and ChemWhat. chemwhat.comuni.lu

The research trajectories for this compound can be inferred from the extensive studies conducted on its structural analogues. These analogues typically vary the substituent at the N-1 position of the pyrrolidinone ring, replacing the butyl group with other alkyl or aryl moieties. ontosight.aiscbt.com The primary research focus for these analogues has been the synthesis of novel derivatives and the evaluation of their biological activities, particularly as anticancer and antimicrobial agents. researchgate.netnih.gov

For example, studies on 1-(aryl)-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated significant, structure-dependent antimicrobial activity against Gram-positive pathogens like S. aureus and promising anticancer activity against cell lines such as human lung adenocarcinoma (A549). mdpi.comresearchgate.net

Table 2: Examples of Research Findings on Analogues of this compound

| Analogue/Derivative Class | Research Focus | Key Findings |

|---|---|---|

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Anticancer & Antimicrobial | Showed structure-dependent anticancer activity against A549 lung cancer cells. Certain derivatives demonstrated promising activity against vancomycin-intermediate S. aureus. mdpi.com |

| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Anticancer & Antimicrobial | Derivatives bearing 5-nitrothiophene substituents showed potent anticancer activity and selective antimicrobial action against multidrug-resistant S. aureus. researchgate.netnih.gov |

| 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Antibacterial | Hydrazone derivatives, particularly those with a 5-nitrothien-2-yl fragment, showed potent antibacterial activity, in some cases surpassing control antibiotics against strains like S. aureus. nih.govmdpi.com |

| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Anticancer | Hydrazone derivatives were identified as the most cytotoxic agents against human triple-negative breast cancer, prostate carcinoma, and melanoma cell lines. nih.gov |

Given these findings, the logical research trajectory for This compound would involve similar synthetic modifications. Key research directions would include:

Synthesis of Derivatives: Creating a library of compounds by modifying the carboxylic acid group at the 3-position to form esters, amides, hydrazones, and various heterocyclic adducts (e.g., oxadiazoles, triazoles). nih.govmdpi.com

Biological Screening: Evaluating these new derivatives for a range of biological activities, with a primary focus on antimicrobial efficacy against resistant bacterial and fungal strains, and cytotoxic effects on various cancer cell lines. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Analyzing how different chemical modifications influence biological activity to identify key structural features required for potency and selectivity. This would guide the design of more effective second-generation compounds. nih.gov

The exploration of this compound and its derivatives represents a promising avenue for the discovery of new therapeutic agents, building upon the established value of the pyrrolidinone and 5-oxopyrrolidine-3-carboxylic acid scaffolds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-3-4-10-6-7(9(12)13)5-8(10)11/h7H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPSQGIRADJCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962887 | |

| Record name | 1-Butyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43094-86-6 | |

| Record name | 1-Butyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43094-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043094866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization of 1 Butyl 5 Oxopyrrolidine 3 Carboxylic Acid

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is a primary site for chemical modification, allowing for the creation of various derivatives through reactions like esterification, amidation, and conversion to hydrazides, which can be further functionalized.

Esterification and Amidation Reactions for Diverse Conjugates

The carboxylic acid moiety of 1-butyl-5-oxopyrrolidine-3-carboxylic acid and its analogs can be readily converted into esters and amides, which are key intermediates for creating diverse molecular conjugates.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. mdpi.com For instance, analogs of the title compound, like 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acids, have been successfully esterified with methanol (B129727) under reflux conditions to produce the corresponding methyl esters in good yields. mdpi.comnih.gov This reaction proceeds via the Fischer-Speier esterification mechanism. libretexts.org The general process involves heating the pyrrolidinone carboxylic acid with an alcohol (e.g., methanol, ethanol (B145695), or butanol) and a catalytic amount of a strong mineral acid. libretexts.orguakron.edu

Amidation involves the coupling of the carboxylic acid with an amine to form an amide bond. Direct amidation, where the acid and amine are reacted together, often requires catalysts to facilitate the removal of water and drive the reaction forward. mdpi.comresearchgate.net Common methods include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or boric acid. mdpi.combohrium.com Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride, which then readily reacts with an amine. bohrium.com These amidation strategies allow for the conjugation of the pyrrolidinone scaffold to a wide array of amine-containing molecules. mdpi.com

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Source |

|---|---|---|---|---|

| Esterification | 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid + Methanol | Sulfuric acid, reflux | Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | mdpi.com |

| Esterification | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid + Methanol | Sulfuric acid, reflux | Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate | mdpi.com |

| Amidation (General) | Carboxylic Acid + Amine | Boric acid or other Lewis acids | N-Substituted Amide | mdpi.com |

| Amidation (via Acyl Chloride) | Carboxylic Acid Chloride + Amine | Schotten-Bauman conditions | N-Substituted Amide | bohrium.com |

Synthesis of Hydrazide and Hydrazone Derivatives

A particularly fruitful derivatization pathway involves the conversion of the carboxylic acid to hydrazides and subsequently to hydrazones. This two-step process introduces the versatile azomethine (–NHN=CH–) functional group. mdpi.com

The synthesis begins with the esterification of the parent carboxylic acid, typically to a methyl or ethyl ester as described previously. mdpi.commdpi.com This ester is then subjected to hydrazinolysis by refluxing with hydrazine (B178648) monohydrate (N₂H₄·H₂O), often in an alcohol solvent like propan-2-ol, to yield the corresponding 1-butyl-5-oxopyrrolidine-3-carbohydrazide. mdpi.commdpi.com

The resulting hydrazide is a stable intermediate that can be readily condensed with a wide variety of aromatic and heterocyclic aldehydes. mdpi.comktu.lt This condensation reaction is usually carried out in a suitable solvent like propan-2-ol, sometimes with a few drops of acid (e.g., hydrochloric or acetic acid) as a catalyst, to afford the final hydrazone derivatives in good to excellent yields. mdpi.commdpi.com This strategy has been used to synthesize extensive libraries of N'-substituted hydrazones from various N-substituted 5-oxopyrrolidine-3-carbohydrazides. mdpi.commdpi.comktu.ltnih.gov

| Starting Acid | Intermediate | Condensation Partner (Aldehyde) | Final Product Class | Source |

|---|---|---|---|---|

| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | Various aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) | N'-Arylmethylidene-5-oxopyrrolidine-3-carbohydrazides | mdpi.com |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Thiophene-2-carbaldehyde, 5-nitrothiophene-2-carbaldehyde | N'-(Thienylmethylidene)-5-oxopyrrolidine-3-carbohydrazides | mdpi.com |

| 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Various aromatic and carboaldehydes | Hydrazone derivatives with an azomethine fragment | ktu.lt |

Substituent Effects and Modifications at the N1-Position of the Pyrrolidinone Ring

N-Alkylation and N-Arylation Strategies for Varied N-Substituents

The most common and direct method for introducing substituents at the N1 position is through the cyclization reaction of itaconic acid with a primary amine. mdpi.commdpi.com This one-step reaction forms the pyrrolidinone ring and installs the N-substituent simultaneously.

For the title compound, N-alkylation is achieved by refluxing itaconic acid with butylamine (B146782) in a suitable solvent, often water. nih.govmdpi.com This reaction is a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular amidation to close the five-membered ring. The same strategy can be applied with different alkylamines to synthesize a variety of N-alkyl-5-oxopyrrolidine-3-carboxylic acids.

Similarly, N-arylation is accomplished by reacting itaconic acid with a substituted or unsubstituted aniline. mdpi.commdpi.com For example, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid is synthesized by reacting N-(4-aminophenyl)acetamide with itaconic acid in refluxing water. nih.govmdpi.com This approach provides a straightforward route to a wide range of N-aryl derivatives.

Incorporation of Heterocyclic Moieties at N1

The incorporation of heterocyclic moieties at the N1 position follows the same synthetic logic as N-alkylation and N-arylation. By selecting a primary amine that already contains a heterocyclic ring, one can directly synthesize N-heterocyclic-5-oxopyrrolidine-3-carboxylic acids. This method involves the reaction of a heterocyclic amine with itaconic acid. While direct examples involving the title compound were not detailed in the provided sources, the principle is a direct extension of the established synthesis for N-alkyl and N-aryl analogs. mdpi.commdpi.com

Further derivatization can also introduce heterocyclic rings. For example, the acid hydrazide intermediate (discussed in 3.1.2) can be reacted with diketones to form new heterocyclic systems, such as pyrazoles and pyrroles, attached to the C3 position via a carbohydrazide (B1668358) linker. ktu.lt

Functionalization and Diversification at Other Ring Positions (C2, C3, C4)

Functionalization of the pyrrolidinone ring at positions other than N1 and the C3-carboxylic acid group presents a synthetic challenge but offers a pathway to novel analogs.

The C3 position is inherently functionalized with the carboxylic acid group, and its diverse modifications have been discussed in section 3.1.

Direct C-H functionalization at the C2 and C4 positions of the saturated pyrrolidinone ring is difficult due to the unactivated nature of the C(sp³)–H bonds. However, recent advances in directed C–H functionalization have shown promise. Studies on related pyrrolidine-3-carboxamide (B1289381) systems have demonstrated that palladium-catalyzed C(sp³)–H arylation can be achieved with high regioselectivity. acs.org Research using an aminoquinoline amide as a directing group on the C3-carboxamide showed that functionalization is strongly favored at the C4 position over the C2 position. acs.org In these systems, deuteration experiments indicated that both cis- and trans-C(4)–H bonds are accessible for reaction, while at the C2 position, reactivity was much lower. acs.org This regiochemical preference is attributed to the formation of a more stable six-membered palladacycle intermediate for C4 activation compared to the less favorable five-membered ring intermediate required for C2 activation. acs.org These findings suggest that C4 is the most likely position for successful diversification of the this compound ring through directed C-H activation strategies.

Site-Selective Introduction of Chemical Functionality

The targeted functionalization of otherwise unreactive C(sp³)–H bonds on the pyrrolidinone ring represents a sophisticated strategy for introducing molecular complexity. This approach often relies on transition-metal catalysis, particularly with palladium, guided by a directing group transiently or permanently attached to the molecule. rsc.org

One prominent method involves derivatizing the carboxylic acid at the C3 position with a directing group, such as 8-aminoquinoline (B160924). rsc.org This group coordinates to a palladium catalyst, bringing it into close proximity to specific C–H bonds on the pyrrolidinone core. This directed activation enables the site-selective introduction of new substituents, such as aryl groups, with high precision. rsc.org This strategy transforms simple C–H bonds into functional handles, allowing for the construction of stereochemically dense and fully substituted 5-oxopyrrolidine derivatives. The carboxylic acid itself can serve as a native directing group, although this is often more challenging. researchgate.netnih.gov Ligand development has been crucial in enabling palladium-catalyzed C(sp³)–H activation directed by a free carboxylic acid, overcoming challenges like N-coordination from other parts of the molecule that can interfere with the desired reaction. nih.gov

Key Strategies for Site-Selective Functionalization:

| Strategy | Catalyst/Reagent | Directing Group | Outcome |

| C(sp³)–H Arylation | Palladium (Pd) | 8-aminoquinoline | Introduction of aryl appendages onto the pyrrolidinone ring. rsc.org |

| C(sp³)–H Acetoxylation | Palladium (Pd) / PhI(OAc)₂ | Amide | Introduction of a β-acetoxy group on α-amino acid derivatives. mdpi.com |

Elaboration of Complex Side Chains

The carboxylic acid at the C3-position is the most common site for derivatization, serving as a versatile anchor point for building complex side chains. The general approach involves converting the carboxylic acid into a more reactive intermediate, such as an ester or an acid hydrazide, which can then be coupled with various molecules to form amides, hydrazones, and heterocyclic systems like azoles and diazoles. ktu.ltmdpi.commdpi.com

The synthesis typically begins with the esterification of the carboxylic acid, for example, by reacting it with methanol in the presence of an acid catalyst like sulfuric acid. nih.gov This methyl ester can then be treated with hydrazine monohydrate to yield the corresponding carbohydrazide. mdpi.com This hydrazide intermediate is a key building block for further elaboration. nih.gov

Condensation of the hydrazide with a wide range of aromatic and heteroaromatic aldehydes or ketones yields a diverse library of N'-substituted hydrazones. ktu.ltmdpi.com Furthermore, the hydrazide can undergo acid-catalyzed condensation with diketones, such as pentane-2,4-dione or hexane-2,5-dione, to form five-membered heterocyclic rings like pyrazoles and pyrroles, respectively. ktu.ltmdpi.commdpi.com This pathway allows for the introduction of complex, rigid, and functionally rich side chains onto the pyrrolidinone scaffold.

Table of Side Chain Elaboration Reactions:

| Starting Material | Reagent(s) | Intermediate | Final Product Class |

| This compound | Methanol, H₂SO₄ | Methyl ester | Ester |

| Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate | Hydrazine hydrate | Carbohydrazide | Hydrazide |

| 1-Butyl-5-oxopyrrolidine-3-carbohydrazide | Aldehydes/Ketones | - | Hydrazones ktu.ltmdpi.com |

| 1-Butyl-5-oxopyrrolidine-3-carbohydrazide | Pentane-2,4-dione, HCl | - | Pyrazole derivatives mdpi.com |

| 1-Butyl-5-oxopyrrolidine-3-carbohydrazide | Hexane-2,5-dione, Acetic Acid | - | Pyrrole derivatives mdpi.com |

Development of Fused and Spirocyclic 5-Oxopyrrolidine Architectures

Beyond simple derivatization, the 5-oxopyrrolidine-3-carboxylic acid core can be used to construct more complex, rigid polycyclic systems. These include fused architectures, where a new ring shares a bond with the pyrrolidinone, and spirocyclic systems, where a new ring is attached through a single shared carbon atom.

A well-documented method for creating fused systems is the Phillips-Ladenburg reaction, which involves the condensation of the carboxylic acid with an aromatic diamine to form a benzimidazole (B57391) ring. nih.gov This reaction is typically carried out by heating the 5-oxopyrrolidine-3-carboxylic acid with a substituted benzene-1,2-diamine in a strong acid, such as hydrochloric acid or polyphosphoric acid, at reflux temperatures. nih.govjocpr.com The process involves the formation of an amide bond followed by cyclodehydration to yield the fused benzimidazole-pyrrolidinone structure. This method is highly modular, as the properties of the final molecule can be tuned by using variously substituted benzene-1,2-diamines. nih.gov

The construction of spirocyclic scaffolds from pyrrolidinone precursors is another advanced strategy to increase molecular three-dimensionality. researchgate.net General methods for creating spirocyclic pyrrolidines include intramolecular alkylations, ring-closing metathesis, and reductive spirocyclization cascades. nih.gov For instance, a common approach involves starting with a cyclic ketone, such as N-Boc-3-pyrrolidinone, which can be elaborated through multi-step sequences involving Grignard reactions and subsequent epoxidation and intramolecular cyclization to form spiro-tetrahydrofuran rings. nih.gov Another modern approach employs a domino Giese-type reaction followed by a base-mediated cyclization to access beta-spirocyclic pyrrolidine (B122466) derivatives. researchgate.net While these methods demonstrate the feasibility of creating spirocycles based on the pyrrolidine ring, specific applications starting directly from this compound are less commonly detailed.

Investigation of Biological Activities and Molecular Mechanisms of 5 Oxopyrrolidine 3 Carboxylic Acid Derivatives Excluding Clinical Applications

Antimicrobial Research Studies of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated notable, structure-dependent antimicrobial activity, particularly against multidrug-resistant Gram-positive bacteria and pathogenic fungi. mdpi.com These findings position the 5-oxopyrrolidine scaffold as a promising starting point for the development of new antimicrobial agents. nih.gov

Efficacy Against Gram-Positive Bacterial Pathogens (e.g., Staphylococcus aureus, Enterococcus faecalis, Clostridioides difficile)

Studies have shown that certain derivatives possess significant efficacy against challenging Gram-positive pathogens. For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue displayed structure-dependent activity against S. aureus, E. faecalis, and C. difficile. mdpi.com

One notable derivative, a hydrazone bearing a 5-nitrothien-2-yl moiety, showed promising activity against three multidrug-resistant C. auris isolates with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. mdpi.com Another study highlighted a derivative, compound 21 , which features a 5-nitrothiophene substituent, for its selective and promising antimicrobial action against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid (B1675486) and tedizolid. nih.govresearchgate.net This compound's activity was found to be comparable to vancomycin (B549263) in some strains. semanticscholar.org Further research into 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives also identified a hydrazone with a 5-nitrothien-2-yl fragment that surpassed the control drug cefuroxime (B34974) against several tested strains. nih.gov

| Derivative Type | Pathogen | Observed Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| Hydrazone with 5-nitrothien-2-yl moiety | Candida auris (multidrug-resistant isolates) | 16 | mdpi.com |

| Compound 21 (bearing 5-nitrothiophene) | Staphylococcus aureus (multidrug-resistant) | 2 (favorable) | nih.govsemanticscholar.org |

| Hydrazone with 5-nitrothien-2-yl fragment | Various bacterial strains | Superior to cefuroxime (7.8 µg/mL) | nih.gov |

| Hydrazone with benzylidene moiety | Staphylococcus aureus | 3.9 | nih.gov |

Antifungal Activity Against Drug-Resistant Fungi (e.g., Candida auris, Aspergillus fumigatus)

The antifungal potential of this class of compounds has also been explored. A hydrazone derivative featuring a 5-nitrothien-2-yl moiety demonstrated promising activity not only against multidrug-resistant C. auris isolates but also against azole-resistant Aspergillus fumigatus strains that harbor TR34/L98H mutations in the CYP51A gene. mdpi.com Other research has pointed to hydrazones with a 5-oxopyrrolidine structure showing high MIC values (0.9–1.9 µg/mL) against Candida tenuis and Aspergillus niger, surpassing the activity of the conventional antifungal Nystatin. nih.govsemanticscholar.org

Structure-Activity Relationships (SAR) Governing Antimicrobial Efficacy

The antimicrobial potency of 5-oxopyrrolidine-3-carboxylic acid derivatives is highly dependent on their chemical structure. mdpi.com The addition of specific moieties, such as hydrazone, azole, and azine, has been a key strategy in synthesizing active compounds. mdpi.com For example, the conversion of a carboxylic acid hydrazide to a hydrazone has been shown to greatly improve antimicrobial activity in a structure-dependent manner. researchgate.net

Key findings from SAR studies indicate:

Heterocyclic Fragments: The presence of heterocyclic fragments, such as 5-nitrothiophene, is strongly associated with enhanced antimicrobial and antifungal activity. nih.govktu.lt A derivative identified as 1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbo-hydrazide exhibited the highest antibacterial activity in one study. ktu.lt

Substituents on Phenyl Rings: For derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, the introduction of a 3,5-dichloro-2-hydroxyphenyl substituent led to compounds with potent activity. mdpi.com

Hydrazone Moiety: The hydrazone linkage is a critical component for antimicrobial efficacy in many of the most active derivatives investigated. mdpi.comnih.gov

Anticancer Research Investigations of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

In addition to their antimicrobial properties, these derivatives have been the subject of anticancer research, demonstrating cytotoxic and antiproliferative effects against various human cancer cell lines. nih.govnih.gov

Cytotoxic and Antiproliferative Effects in Human Cancer Cell Lines (e.g., A549, IGR39, MDA-MB-231, Panc-1, CaSki)

A range of 5-oxopyrrolidine-3-carboxylic acid derivatives have shown structure-dependent anticancer activity. mdpi.commdpi.com In one study, derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid were tested against the A549 human lung adenocarcinoma cell line. nih.govresearchgate.net The conversion of the initial carboxylic acid to hydrazone derivatives significantly improved anticancer activity. researchgate.net Specifically, compounds with 4-chlorophenyl and 4-bromophenyl substitutions enhanced anticancer effects, reducing A549 cell viability to 64% and 61%, respectively, at a 100 µM concentration. researchgate.net The most potent activity was observed in derivatives containing heterocyclic fragments over those with simple aromatic moieties. nih.govmdpi.com

Another study focused on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives tested against triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC1), and melanoma (A375) cell lines. nih.gov Hydrazone-containing compounds were identified as the most cytotoxic agents, with one derivative, 9f , being the most potent in both PPC-1 and A375 cell lines. nih.gov Similarly, novel hydrazones bearing diphenylamine (B1679370) and 5-oxopyrrolidine moieties were evaluated against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells. nih.gov Two compounds, a 2-hydroxybenzylidene derivative and a 2-hydroxynaphthalenylmethylene derivative, demonstrated the highest cytotoxicity. nih.gov

| Derivative Type | Cancer Cell Line | Observed Effect (% Cell Viability) | Source |

|---|---|---|---|

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | A549 (Lung) | 63.4% at 100 µM | mdpi.com |

| 5-fluorobenzimidazole derivative with 3,5-dichloro-2-hydroxyphenyl substituent | A549 (Lung) | Highest anticancer activity in series | mdpi.com |

| Hydrazone with 4-chlorophenyl substitution | A549 (Lung) | 64% at 100 µM | researchgate.net |

| Hydrazone with 4-bromophenyl substitution | A549 (Lung) | 61% at 100 µM | researchgate.net |

| Hydrazone 9f (N'-(4-methylbenzylidene) moiety) | PPC-1 (Prostate), A375 (Melanoma) | Most cytotoxic in series | nih.gov |

| 2-hydroxybenzylidene & 2-hydroxynaphthalenylmethylene derivatives | IGR39 (Melanoma), MDA-MB-231 (Breast), Panc-1 (Pancreatic) | Highest cytotoxicity in series | nih.gov |

Mechanisms of Action Including Apoptosis Induction and Cell Cycle Modulation

While cytotoxic effects are well-documented, research into the precise molecular mechanisms is ongoing. Molecular docking studies of the most active hydrazone derivatives suggest that these compounds may function as multikinase inhibitors. nih.gov For instance, a 2-hydroxynaphthalenylmethylene derivative showed high binding affinity to the active sites of two key protein kinases, SCR (a non-receptor tyrosine kinase) and BRAF (a serine/threonine-protein kinase), simultaneously. nih.gov The inhibition of such kinases can disrupt signaling pathways that are crucial for cancer cell proliferation and survival.

While direct studies on apoptosis induction for this specific class are emerging, related research on structurally similar pyrrolidine (B122466) analogues has shown they can induce apoptosis in cancer cells. For example, certain 1-benzylpyrrolidin-3-ol analogues were found to induce apoptosis in HL-60 cells by targeting and activating caspase-3, a key protease in the apoptotic pathway. monash.edu This suggests that apoptosis induction may be a plausible mechanism for the anticancer activity of 5-oxopyrrolidine-3-carboxylic acid derivatives, warranting further investigation.

Influence on Key Cellular Pathways and Gene Expression (e.g., HPV E6/E7 mRNA, Bcl-2, Bax, Caspase-3 mRNA)

While various derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated cytotoxic effects against several cancer cell lines, the specific molecular mechanisms underpinning these activities are still under investigation. Numerous studies confirm the anticancer potential of these compounds through viability and migration assays. mdpi.commdpi.comnih.gov However, detailed academic literature explicitly linking 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives to the modulation of HPV E6/E7 mRNA expression is not available.

Similarly, direct evidence detailing the influence of this specific class of compounds on the expression of key apoptotic regulators such as Bcl-2, Bax, and Caspase-3 mRNA has not been extensively reported in peer-reviewed studies. Apoptosis, or programmed cell death, is a critical pathway in cancer research, often regulated by the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, culminating in the activation of executioner caspases such as Caspase-3. nih.govmdpi.com Although the cytotoxic nature of 5-oxopyrrolidine-3-carboxylic acid derivatives suggests a potential interaction with apoptotic pathways, specific studies measuring their direct impact on the gene expression of these markers are not yet prevalent.

Enzyme Inhibition and Modulation Studies

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been a focal point of research into enzyme inhibition, targeting enzymes implicated in a range of diseases.

Beta-Secretase 1 (BACE-1) Inhibition in Alzheimer's Disease Research

Beta-secretase 1 (BACE-1) is a primary therapeutic target in Alzheimer's disease research, as it is a key enzyme in the pathway that produces amyloid-β peptides, which form plaques in the brain. nih.govresearchgate.netnih.gov Fully substituted 5-oxopyrrolidines have been identified as inhibitors of the BACE-1 enzyme. Research has demonstrated that these compounds can be synthesized to achieve sub-micromolar activity, with their efficacy attributed to the interaction of specific aryl appendages with the S2' subsite of the BACE-1 enzyme. semanticscholar.org

Protein Kinase Inhibition Profiles (e.g., SRC, BRAF)

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. nih.gov Certain novel 5-oxopyrrolidine-3-carbohydrazide (B1650037) derivatives have been investigated as multi-kinase inhibitors. Molecular docking studies have suggested that these compounds can bind to the active sites of key protein kinases, including the non-receptor tyrosine kinase SRC and the serine/threonine-protein kinase BRAF. nih.gov

One study highlighted a 2-hydroxynaphthalenylmethylene derivative that showed high binding affinity for both SRC and BRAF simultaneously, suggesting its potential to inhibit signaling pathways related to cancer cell invasion, metastasis (SRC), and proliferation (BRAF). nih.gov The 5-oxopyrrolidine ring in these compounds is considered a structural analogue to the pyrrolopyridine core found in known kinase inhibitors like vemurafenib. nih.gov

| Derivative | Target Kinases | Observed In Vitro Effect | Binding Affinity (kcal/mol) |

|---|---|---|---|

| 2-hydroxynaphthalenylmethylene derivative (12) | SRC, BRAF | High cytotoxicity in 2D and 3D cancer models | -11.174 (SRC), -11.471 (BRAF) |

| 2-hydroxybenzylidene derivative (8) | MEK | Potent cytotoxic effects | -10.885 (MEK) |

| 2,5-dimethoxybenzylidene derivative (4) | ACK-1, MEK | Significant inhibition of cancer cell migration | Not Specified |

| 2,4,6-trimethoxybenzylidene derivative (6) | ACK-1, MEK | Significant inhibition of cancer cell migration | Not Specified |

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overactivity is linked to inflammatory diseases and cancer metastasis. A study of new 5-oxopyrrolidine-3-carboxylic acid derivatives reported that certain compounds showed promising anti-inflammatory activity by inhibiting MMP-2 and MMP-9. nih.gov Carboxylic acids are a known class of zinc-binding groups utilized in the design of MMP inhibitors. The research indicated that compounds designated 3d, 3e, and 3f were particularly promising against these matrix metalloproteinases. nih.gov

Arginase Inhibition

Arginase is an enzyme that metabolizes L-arginine, competing with nitric oxide synthase (iNOS) for this common substrate. Increased arginase activity is associated with endothelial dysfunction and various diseases. Pyrrolidine-based ring systems have been selected as scaffolds for developing potent arginase inhibitors. While research has focused on pyrrolidine rings, including fourth-generation cyclic inhibitors, specific studies detailing 1-Butyl-5-oxopyrrolidine-3-carboxylic acid as an arginase inhibitor are not prominent. However, the broader class of pyrrolidine carboxylic acid analogues has yielded potent inhibitors of arginase I and II.

Other Biologically Relevant Academic Investigations

Beyond specific enzyme targets, the 5-oxopyrrolidine-3-carboxylic acid scaffold has been extensively explored for its broader anticancer and antimicrobial properties. These investigations typically involve synthesizing a library of derivatives with different substitutions at the N1-position of the pyrrolidine ring to establish structure-activity relationships.

Studies have shown that 1-substituted derivatives, particularly hydrazones, exhibit significant cytotoxic activity against a range of human cancer cell lines, including lung adenocarcinoma (A549), triple-negative breast cancer (MDA-MB-231), melanoma (IGR39, A375), and pancreatic carcinoma (Panc-1). mdpi.comnih.gov For instance, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent showed high anticancer activity in an A549 cell model. mdpi.com Another study found that bishydrazones with 2-thienyl or 5-nitrothienyl fragments demonstrated the highest anticancer activity among the tested compounds. mdpi.com

In the field of microbiology, these derivatives have shown structure-dependent antimicrobial activity, particularly against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis, including multidrug-resistant strains. mdpi.com A derivative bearing a 5-nitrothiophene substituent was noted for its promising and selective activity against multidrug-resistant S. aureus. mdpi.com

| Derivative Class/Substitution | Biological Activity | Target Cell Line / Pathogen | Key Finding | Reference |

|---|---|---|---|---|

| 1-(3,5-dichloro-2-hydroxyphenyl)-5-fluorobenzimidazole | Anticancer | A549 (Lung Cancer) | Demonstrated the highest anticancer activity in the series. | mdpi.com |

| 1-(4-aminophenyl)-bishydrazone with 5-nitrothienyl fragments | Anticancer | A549 (Lung Cancer) | Showed the highest anticancer activity with low cytotoxicity to non-cancerous cells. | mdpi.com |

| 1-(2,4-difluorophenyl)-N'-(4-methylbenzylidene) hydrazone | Anticancer | PPC-1 (Prostate), A375 (Melanoma) | Identified as the most cytotoxic compound in both monolayer and 3D culture models. | |

| 1-(4-aminophenyl)-bishydrazone with 5-nitrothienyl fragments | Antimicrobial | Multidrug-resistant S. aureus | Exhibited promising and selective activity. | mdpi.com |

| 1-(2-hydroxyphenyl)-hydrazone with 5-nitrothien-2-yl moiety | Antimicrobial | Multidrug-resistant C. auris | Showed promising activity against three tested isolates. | mdpi.com |

Anti-inflammatory Properties

There is no available scientific data from preclinical or in vitro studies to describe the anti-inflammatory properties or molecular mechanisms of action of this compound. Research on other derivatives of 5-oxopyrrolidine-3-carboxylic acid has suggested potential anti-inflammatory activity, but these findings cannot be directly extrapolated to the butyl-substituted compound.

Analgesic and Antihypoxic Effects

Similarly, there is a lack of published research to support any claims of analgesic or antihypoxic effects for this compound. While related compounds in the broader pyrrolidinone family have been explored for a variety of central nervous system activities, no specific studies have reported on the analgesic or antihypoxic potential of this particular derivative.

Computational and Theoretical Studies on 1 Butyl 5 Oxopyrrolidine 3 Carboxylic Acid and Its Analogues

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein or enzyme. This analysis is crucial for understanding the basis of a compound's biological activity.

Molecular docking simulations are employed to predict how strongly a ligand will bind to a target's active site, a value often expressed as binding affinity (e.g., in kcal/mol). These studies can screen libraries of compounds to identify promising candidates for further investigation. For instance, in studies on analogues of 1-butyl-5-oxopyrrolidine-3-carboxylic acid, molecular docking has been instrumental.

Research into novel 5-oxopyrrolidine-3-carbohydrazides as potential kinase inhibitors revealed significant binding affinities for key protein kinases. nih.gov The calculations showed that specific derivatives could achieve high binding scores, indicating potent inhibitory potential. nih.gov For example, a 2-hydroxynaphthalenylmethylene derivative demonstrated a particularly strong predicted affinity for both SRC and BRAF kinases, suggesting it may act as a multi-kinase inhibitor. nih.gov These computational predictions provide a rationale for the observed biological activity and guide the optimization of lead compounds. nih.gov

Table 1: Predicted Binding Affinities of a 5-Oxopyrrolidine Analogue

This table shows the results of molecular docking studies for a 2-hydroxynaphthalenylmethylene derivative of 5-oxopyrrolidine, indicating its high predicted binding affinity to the active sites of two key protein kinases.

| Protein Kinase Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| SRC (a non-receptor tyrosine kinase) | -11.174 | nih.gov |

| BRAF (a serine/threonine-protein kinase) | -11.471 | nih.gov |

Beyond predicting affinity, computational studies elucidate the specific interactions that stabilize the ligand-target complex, such as hydrogen bonds and hydrophobic interactions. nih.gov This information is critical for understanding the mechanism of action. Studies on various 5-oxopyrrolidine derivatives have identified several potential molecular targets.

For example, certain derivatives of 5-oxopyrrolidine-3-carboxylic acid have been identified as inhibitors of the BACE-1 enzyme, a key target in Alzheimer's disease research. rsc.org Computational analysis revealed that an aryl appendage, introduced through specific synthetic methods, interacts within the S2' subsite of the BACE-1 active site, which is crucial for its inhibitory activity. rsc.org In other studies, the 5-oxopyrrolidine scaffold has been investigated as a framework for developing agents that act via a proteasome inhibition mechanism, a strategy used in treating multiple myeloma. nih.gov Furthermore, molecular modeling suggests that some hydrazone derivatives of this scaffold can modulate inflammatory pathways by interacting with the active sites of enzymes like COX-2.

Table 2: Identified Molecular Targets for 5-Oxopyrrolidine Analogues

This table summarizes various molecular targets that have been identified for analogues of this compound through computational and experimental studies.

| Molecular Target | Therapeutic Area | Key Interaction Site | Reference |

|---|---|---|---|

| BACE-1 (Beta-secretase 1) | Alzheimer's Disease | S2' subsite | rsc.org |

| Protein Kinases (e.g., SRC, BRAF) | Cancer | ATP-binding site | nih.gov |

| Proteasome | Cancer (Multiple Myeloma) | Active site subunits | nih.gov |

| Carbonic Anhydrases | Cancer, Glaucoma | Zinc-containing active site | researchgate.net |

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Prediction

Quantum chemical calculations, often based on density functional theory (DFT), are used to model the electronic structure of molecules and predict their chemical behavior. These calculations provide deep insights into reaction pathways and help in designing efficient synthetic routes.

Quantum chemical methods can map the potential energy surface of a chemical reaction, allowing for the identification of transition states—the highest energy points along a reaction coordinate. The energy required to reach this state (activation energy) determines the reaction rate. By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility and outcome of a reaction. For complex molecules, these calculations can reveal the most favorable reaction pathway among several possibilities, saving significant time and resources in the laboratory. nih.gov For instance, DFT calculations can be used to optimize the geometries of intermediates and predict NMR chemical shifts, which can then be compared with experimental data to confirm synthetic intermediates.

Computational modeling is increasingly used to optimize and even predict entire synthetic pathways. Retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials, is a fundamental challenge in organic chemistry that can be aided by computational tools. arxiv.org

Recent advancements have led to the development of models that can predict a set of reactants required to synthesize a target molecule. arxiv.org These approaches can analyze the complex structure of a compound like this compound and suggest potential disconnections and corresponding synthetic reactions, such as the Castagnoli–Cushman reaction, which is used to form the 5-oxopyrrolidine ring. rsc.orgnih.gov By computationally screening various reaction conditions and catalysts, these models can help chemists select the optimal parameters to maximize yield and minimize byproducts, thereby streamlining the synthetic process. arxiv.org

Structure-Activity Relationship (SAR) Derivation and Predictive Modeling

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. By systematically modifying a lead molecule and evaluating the activity of its analogues, researchers can build predictive models that guide the design of more potent and selective compounds.

SAR studies on the 5-oxopyrrolidine scaffold have demonstrated that biological activity is highly dependent on the nature and position of substituents on the pyrrolidine (B122466) ring. mdpi.commdpi.com For example, research on anticancer agents showed that converting the carboxylic acid group at the 3-position into a hydrazone greatly enhanced anticancer activity against A549 lung cancer cells. mdpi.com Another study found that introducing a 3,5-dichloro-2-hydroxyphenyl group at the N-1 position resulted in a compound with the highest anticancer activity within the tested series. mdpi.com

Similarly, SAR analysis of 5-oxopyrrolidine derivatives as inhibitors of human carbonic anhydrases revealed that subtle structural modifications could lead to significant changes in binding affinity for different enzyme isoforms. researchgate.net These empirical relationships, often quantified using Quantitative Structure-Activity Relationship (QSAR) models, are essential for the rational design of new therapeutic agents.

Table 3: Structure-Activity Relationship (SAR) Insights for 5-Oxopyrrolidine Derivatives

This table provides examples of how specific structural modifications to the 5-oxopyrrolidine scaffold influence biological activity, as determined by SAR studies.

| Structural Modification | Resulting Change in Activity | Target/Assay | Reference |

|---|---|---|---|

| Conversion of carboxylic acid to hydrazone at C-3 | Significant increase in anticancer activity | A549 human lung cancer cells | mdpi.com |

| Incorporation of a 3,5-dichloro-2-hydroxyphenyl group at N-1 | Highest anticancer activity in the series | A549 human lung cancer cells | mdpi.com |

| Introduction of a 5-nitrothiophene substituent | Promising and selective antimicrobial activity | Multidrug-resistant Staphylococcus aureus | mdpi.com |

| Addition of an aryl appendage at C-4 via C-H activation | Sub-micromolar inhibition of BACE-1 | BACE-1 enzyme assay | rsc.org |

Identification of Key Pharmacophoric Features for Biological Activity

Computational studies on this compound and its analogues have focused on elucidating the key structural features essential for their biological activity. The core scaffold, a 5-oxopyrrolidine ring, is a five-membered lactam that serves as a versatile framework for chemical modifications. The biological activity of these compounds is significantly influenced by the nature and position of substituents on this ring.

A crucial pharmacophoric element is the carboxylic acid group at the 3-position. This group, along with the carbonyl group at the 5-position, imparts polar characteristics to the molecule, which can play a vital role in its solubility and interaction with biological targets. ontosight.ai The stereochemistry at the 3-position is also critical for biological interactions, with the chiral center influencing the compound's binding affinity to enzymes and receptors.

Structure-activity relationship (SAR) studies on various analogues have revealed the importance of the substituent at the 1-position (the nitrogen atom of the pyrrolidine ring). For instance, in a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, modifications of this substituent to include azole, diazole, and hydrazone moieties led to compounds with significant anticancer and antimicrobial activities. nih.govmdpi.com Specifically, derivatives bearing a 5-nitrothiophene substituent demonstrated promising antimicrobial activity against multidrug-resistant Staphylococcus aureus. nih.govmdpi.com This indicates that an aromatic or heteroaromatic ring at the N-1 position can be a key feature for these biological activities.

Furthermore, modifications at other positions of the pyrrolidine ring have been shown to enhance anticancer efficacy. For example, the introduction of a phenyl group at the 2-position of the pyrrolidine ring has been explored in the design of proteasome inhibitors for treating multiple myeloma. nih.gov The spatial arrangement of these substituents is critical, as they can engage in various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the active site of the target protein.

A general pharmacophore model for bioactive 5-oxopyrrolidine-3-carboxylic acid derivatives can be summarized as follows:

A central 5-oxopyrrolidine scaffold: Provides the rigid core for the molecule.

A carboxylic acid at the C3-position: Acts as a potential hydrogen bond donor and acceptor, contributing to target binding.

A substituent at the N-1 position: Often an aromatic or heteroaromatic group that can be modified to modulate activity and selectivity.

Optional substituents at other positions (e.g., C2, C4): Can be used to fine-tune the steric and electronic properties of the molecule to optimize target engagement.

The following table summarizes the key pharmacophoric features and their contributions to biological activity based on studies of various analogues.

| Pharmacophoric Feature | Position | Contribution to Biological Activity |

| 5-Oxopyrrolidine Ring | Core Scaffold | Provides a rigid framework for substituent orientation. |

| Carboxylic Acid | C3 | Acts as a key interaction point (hydrogen bonding) with biological targets. ontosight.ai |

| N-Substituent | N1 | Influences potency and selectivity; aromatic/heteroaromatic groups are often favorable for anticancer and antimicrobial activity. nih.govmdpi.com |

| Phenyl Group | C2 | Can enhance activity, as seen in proteasome inhibitor analogues. nih.gov |

| Heterocyclic Moieties (e.g., Thiophene) | Attached to N1 substituent | Can significantly enhance antimicrobial activity. nih.govmdpi.com |

Rational Design Principles for the Development of Novel Bioactive Analogues

The rational design of novel bioactive analogues of this compound is guided by an understanding of the structure-activity relationships and the desire to optimize properties such as potency, selectivity, and pharmacokinetic profiles. Several key principles are employed in this process.

Scaffold Hopping and Simplification: One approach involves using the 5-oxopyrrolidine-3-carboxylic acid core as a starting point and introducing structural modifications to explore new chemical space. This can include replacing parts of the molecule with other functional groups that retain the key pharmacophoric features. For instance, simplifying a complex natural product to a more synthetically accessible 5-oxopyrrolidine scaffold can lead to the development of novel agents with improved properties. nih.gov

Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physicochemical properties, with the aim of improving the compound's biological activity or reducing its toxicity. For example, different aromatic and heteroaromatic rings can be introduced at the N-1 position to modulate the electronic and steric properties of the molecule and thereby its interaction with the target.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational tools such as molecular docking can be used to predict how different analogues will bind to the active site. This allows for the rational design of compounds with improved binding affinity and selectivity. For example, molecular modeling has been used to understand the interaction of 5-oxopyrrolidine derivatives with the human 20S proteasome, guiding the design of new inhibitors. nih.gov

Diversity-Oriented Synthesis: This strategy involves creating a library of structurally diverse analogues by systematically varying the substituents on the 5-oxopyrrolidine core. This allows for the rapid exploration of the structure-activity landscape and the identification of novel compounds with desired biological activities. For example, libraries of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives bearing various hydrazone, azole, and azine moieties have been synthesized and screened for antimicrobial and anticancer activities. mdpi.com

The following table outlines some of the rational design principles and their applications in the development of 5-oxopyrrolidine-3-carboxylic acid analogues.

| Design Principle | Application | Example |

| Scaffold Simplification | Reducing molecular complexity while retaining key features. | Designing simpler synthetic analogues of a natural product hit. nih.gov |

| Bioisosteric Replacement | Swapping functional groups to improve properties. | Introducing different aromatic rings at the N-1 position. |

| Structure-Based Design | Using target structure to guide ligand design. | Docking studies to predict binding to the proteasome active site. nih.gov |

| Diversity-Oriented Synthesis | Creating a library of diverse compounds for screening. | Synthesizing a range of hydrazone and azole derivatives. mdpi.com |

Theoretical Assessment of Compound Characteristics for Specific Biological Applications (e.g., CNS Penetration)

The ability of a compound to penetrate the central nervous system (CNS) is a critical factor for its potential use in treating neurological disorders. The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of most small molecules from the bloodstream into the brain. researchgate.netarxiv.org Theoretical and computational methods are widely used in the early stages of drug discovery to predict the CNS penetration potential of compounds, thereby reducing the need for extensive and costly experimental studies. researchgate.netpreprints.org

For this compound, its potential for CNS penetration can be assessed by examining its physicochemical properties, which are known to influence BBB permeability. Key parameters include:

Lipophilicity (logP): A measure of a compound's solubility in lipids versus water. An optimal logP range is generally considered to be between 1 and 3 for passive diffusion across the BBB. The predicted XlogP for this compound is 0.2, which is lower than the optimal range, suggesting that its passive diffusion across the BBB might be limited. uni.lu

Molecular Weight (MW): Smaller molecules (typically < 400-500 Da) are more likely to cross the BBB. arxiv.org The molecular weight of this compound is 185.22 g/mol , which is well within the favorable range.

Polar Surface Area (PSA): A measure of the surface area of a molecule that is composed of polar atoms (usually oxygen and nitrogen). A lower PSA (typically < 90 Ų) is generally associated with better CNS penetration. nih.gov

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors also affects BBB permeability. A lower number of hydrogen bonds is generally preferred.

In addition to these individual parameters, multiparameter optimization (MPO) scores, such as the CNS MPO score, have been developed to provide a more holistic assessment of a compound's CNS penetration potential. researchgate.net These scores combine several physicochemical properties into a single value, with a higher score indicating a greater likelihood of CNS penetration.

The following table summarizes the key physicochemical properties of this compound and their implications for CNS penetration.

| Property | Value | Desirable Range for CNS Penetration | Implication for CNS Penetration |

| Molecular Weight | 185.22 g/mol | < 400-500 Da | Favorable |

| XlogP (predicted) | 0.2 uni.lu | 1 - 3 | Less Favorable |

| Hydrogen Bond Donors | 1 | ≤ 3 | Favorable |

| Hydrogen Bond Acceptors | 3 | ≤ 7 | Favorable |

Based on this theoretical assessment, while the molecular weight and hydrogen bonding characteristics of this compound are favorable for CNS penetration, its relatively low predicted lipophilicity may be a limiting factor for passive diffusion across the blood-brain barrier. Further computational studies, such as the calculation of its PSA and a CNS MPO score, along with in vitro permeability assays, would be necessary to obtain a more definitive prediction of its CNS penetration potential.

Analytical and Spectroscopic Characterization in 5 Oxopyrrolidine 3 Carboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-Butyl-5-oxopyrrolidine-3-carboxylic acid. Through the analysis of ¹H and ¹³C NMR spectra, the precise chemical environment of each hydrogen and carbon atom in the molecule can be mapped.

¹H NMR and ¹³C NMR Spectroscopic Data Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for both the N-butyl group and the core pyrrolidine (B122466) ring structure. Protons on carbons adjacent to electron-withdrawing groups, such as the carbonyls and the nitrogen atom, are deshielded and appear at a higher chemical shift (downfield). libretexts.org

Expected ¹H NMR Data: The expected proton signals would correspond to the methyl, methylene (B1212753), and methine protons of the molecule. The integration of these signals would confirm the number of protons in each unique environment.

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | broad singlet | 1H |

| Pyrrolidine Ring CH₂ (H-4) | 3.80 - 4.00 | multiplet | 2H |

| N-CH₂-CH₂-CH₂-CH₃ | 3.30 - 3.50 | triplet | 2H |

| Pyrrolidine Ring CH (H-3) | 3.10 - 3.30 | multiplet | 1H |

| Pyrrolidine Ring CH₂ (H-2) | 2.60 - 2.80 | multiplet | 2H |

| N-CH₂-CH₂-CH₂-CH₃ | 1.45 - 1.60 | sextet | 2H |

| N-CH₂-CH₂-CH₂-CH₃ | 1.25 - 1.40 | sextet | 2H |

| N-CH₂-CH₂-CH₂-CH₃ | 0.90 - 1.00 | triplet | 3H |

Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbons of the lactam and the carboxylic acid are significantly deshielded and appear at the lowest field. libretexts.orgnih.gov

Expected ¹³C NMR Data: Each of the nine carbon atoms in the molecule would produce a distinct signal in the ¹³C NMR spectrum, with the carbonyl carbons appearing at the highest chemical shifts.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid C=O | 173 - 176 |

| Lactam C=O | 171 - 174 |

| N-C H₂-CH₂-CH₂-CH₃ | 49 - 52 |

| Pyrrolidine Ring C H (C-3) | 35 - 38 |

| Pyrrolidine Ring C H₂ (C-2) | 33 - 36 |

| Pyrrolidine Ring C H₂ (C-4) | 30 - 33 |

| N-CH₂-C H₂-CH₂-CH₃ | 28 - 31 |

| N-CH₂-CH₂-C H₂-CH₃ | 19 - 22 |

| N-CH₂-CH₂-CH₂-C H₃ | 13 - 15 |

Advanced NMR Techniques for Stereochemical Assignment and Kinetic Studies

While ¹H and ¹³C NMR provide foundational data, advanced 2D NMR techniques are employed for definitive structural confirmation and stereochemical analysis. Techniques such as Correlation Spectroscopy (COSY) would establish the connectivity between adjacent protons, for instance, confirming the sequence of methylene groups in the butyl chain.

Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton signals with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC). These experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially for the complex spin systems within the pyrrolidine ring.

For stereochemical assignment at the chiral center (C-3), Nuclear Overhauser Effect Spectroscopy (NOESY) can be utilized. This technique identifies protons that are close in space, allowing for the determination of the relative configuration of substituents on the ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural insights through its fragmentation pattern. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with very high precision. researchgate.net

The predicted monoisotopic mass of the neutral molecule (C₉H₁₅NO₃) is 185.1052 Da. uni.lu In practice, the compound is typically ionized, and the mass of the resulting ion is measured.

Predicted m/z Values for Common Adducts:

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₉H₁₆NO₃⁺ | 186.1125 |

| [M+Na]⁺ | C₉H₁₅NNaO₃⁺ | 208.0944 |

| [M-H]⁻ | C₉H₁₄NO₃⁻ | 184.0979 |

Data sourced from PubChemLite. uni.lu

Under fragmentation conditions, such as in tandem mass spectrometry (MS/MS), the molecule breaks apart in a predictable manner. The fragmentation pattern provides a fingerprint that can be used for structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the loss of the hydroxyl group (M-17), and the loss of the entire carboxyl group (M-45). libretexts.orgmiamioh.edu For this specific molecule, cleavage of the C-N bond could lead to the loss of the butyl group, while other fragmentations would involve the opening of the lactam ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the bonds within the molecule.

The IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups (lactam and carboxylic acid) and the hydroxyl group of the carboxylic acid. The O-H stretch of a carboxylic acid is particularly characteristic, appearing as a very broad band due to strong hydrogen bonding. orgchemboulder.comspectroscopyonline.com The C=O stretch of the five-membered lactam ring is typically found at a higher wavenumber compared to acyclic amides due to ring strain. libretexts.orgpg.edu.pl

Characteristic IR Absorption Bands:

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Alkyl | C-H stretch | 2850 - 2960 | Medium-Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Lactam | C=O stretch | 1680 - 1700 | Strong |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |

Chromatographic Methods for Separation, Purification, and Purity Assessment

Chromatographic techniques are essential for the isolation, purification, and analysis of this compound, ensuring that the sample is free from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of the final compound and for separating potential stereoisomers. nih.gov A reverse-phase HPLC method is typically employed for a molecule of this polarity. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. This method can detect impurities at very low levels. If both enantiomers of the compound were present, a chiral stationary phase would be required to achieve separation. mdpi.com

Typical Reverse-Phase HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

This method allows for the reliable quantification and purity assessment of this compound in research and quality control settings. sielc.com

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a widely used analytical technique in synthetic organic chemistry to monitor the progress of a reaction. nih.govmdpi.com It allows for the rapid and qualitative assessment of the consumption of starting materials and the formation of products. In the synthesis of derivatives of 5-oxopyrrolidine-3-carboxylic acid, TLC is routinely employed to determine the optimal reaction time and to check the purity of the resulting compounds. nih.govmdpi.com

Researchers utilize TLC by spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel. nih.govmdpi.com The plate is then developed in a sealed chamber with a suitable solvent system, known as the eluent. The different components of the reaction mixture travel up the plate at different rates, leading to their separation.

In the synthesis of various 2-substituted-1-(...)-5-oxopyrrolidine-3-carboxylic acid derivatives, the reaction progress was specifically monitored using a solvent system of n-hexane and ethanol (B145695) in a 10:7 ratio. researchgate.net Similarly, the synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives was monitored using Merck Silica gel 60 F254 aluminum plates, allowing for visualization of the spots under UV light. nih.gov

The following table summarizes representative TLC systems used in the monitoring of reactions involving 5-oxopyrrolidine-3-carboxylic acid derivatives.

| Compound Type | Adsorbent | Eluent System | Detection Method | Reference |

| 2-Substituted-1-(2-(5-((5-benzoyl-1H-benzo[d] researchgate.netmdpi.comresearchgate.net triazol-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamido)-5-oxopyrrolidine-3-carboxylic acid | Silica Gel | n-hexane:EtOH (10:7) | Not specified | researchgate.net |

| (E)-N'-(substituted methylene)-2-(5-((5-benzoyl-1H- benzo[d] researchgate.netmdpi.comresearchgate.nettriazol-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetohydrazide | Silica Gel | Not specified | Not specified | researchgate.net |

| 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives | Merc Silica gel 60 F254 | Not specified | UV (254 nm) | nih.gov |

| 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives | Silica gel with F254 nm | Not specified | UV (254 nm) | mdpi.com |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique used to determine the elemental composition (carbon, hydrogen, nitrogen, etc.) of a compound. This analysis provides the empirical formula of a substance, which is an essential step in the characterization of newly synthesized compounds. researchgate.netnih.gov In research involving 5-oxopyrrolidine-3-carboxylic acid derivatives, elemental analysis is consistently used to confirm that the synthesized products have the expected atomic composition, thereby validating their proposed structures. nih.govresearchgate.net

The process typically involves the combustion of a small, precisely weighed sample of the pure compound. The resulting combustion products (e.g., carbon dioxide, water, and nitrogen gas) are collected and measured, allowing for the calculation of the mass percentages of each element in the original sample.

For various series of synthesized 5-oxopyrrolidine-3-carboxylic acid derivatives, including 1-(4-acetamidophenyl) and 1-(2-hydroxy-5-methylphenyl) analogues, elemental analyses for Carbon (C), Hydrogen (H), and Nitrogen (N) were conducted. nih.govnih.govsemanticscholar.org The experimentally determined percentages are then compared to the theoretically calculated values based on the proposed molecular formula. A close agreement, typically within a ±0.3% or ±0.4% margin, is considered a strong confirmation of the compound's empirical formula and purity. nih.govsemanticscholar.org

The table below illustrates how the results of elemental analysis are typically presented, showing a comparison between the calculated and found values for a hypothetical derivative.

| Molecular Formula | Element | Calculated (%) | Found (%) | Deviation (%) | Reference |

| C₁₃H₁₄N₂O₄ (1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid) | C | 59.54 | 59.xx | < ±0.3 | nih.gov |

| H | 5.38 | 5.xx | < ±0.3 | nih.gov | |

| N | 10.68 | 10.xx | < ±0.3 | nih.gov | |

| C₁₉H₁₄ClN₅O₅S (A representative derivative) | C | 49.41 | 49.xx | < ±0.4 | researchgate.net |

| H | 3.06 | 3.xx | < ±0.4 | researchgate.net | |

| N | 15.16 | 15.xx | < ±0.4 | researchgate.net |

Emerging Research Directions and Future Perspectives for 5 Oxopyrrolidine 3 Carboxylic Acid Derivatives

Development of Novel and Efficient Synthetic Methodologies for Expanding Chemical Space

The generation of diverse libraries of 5-oxopyrrolidine-3-carboxylic acid derivatives is crucial for exploring their full potential. Modern synthetic organic chemistry offers several innovative strategies to expand the chemical space around this scaffold, moving beyond traditional methods.

One of the foundational methods for synthesizing the 5-oxopyrrolidine-3-carboxylic acid core involves the reaction of itaconic acid with a primary amine, such as butylamine (B146782) for the synthesis of 1-Butyl-5-oxopyrrolidine-3-carboxylic acid. This straightforward condensation provides a reliable route to N-substituted derivatives researchgate.netsemanticscholar.orgmdpi.com. Further functionalization can be achieved through standard transformations of the carboxylic acid group, such as esterification or amidation nih.gov.

To create more complex and stereochemically defined derivatives, researchers are increasingly turning to advanced catalytic methods. Asymmetric synthesis has become particularly important for producing enantiomerically pure compounds, which is often critical for biological activity. Organocatalytic enantioselective Michael addition reactions of enones with nitroalkanes have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids rsc.orgnih.gov. Silver-catalyzed methods have also been reported for the enantio- and diastereodivergent synthesis of chiral pyroglutamic acid esters, allowing access to all four stereoisomers of products with two adjacent stereocenters researchgate.net.

Multicomponent reactions (MCRs) offer an efficient approach to building molecular complexity in a single step, aligning with the principles of green chemistry. MCRs have been utilized to synthesize a variety of pyrrolidine (B122466) derivatives, demonstrating their power in generating diverse molecular scaffolds researchgate.nettandfonline.comresearchgate.net. For instance, a one-pot, three-component reaction under ultrasound irradiation has been used for the synthesis of 5-oxo-2-pyrrolidine carboxamide derivatives nih.gov.

Diversity-oriented synthesis (DOS) is another powerful strategy for creating large and structurally diverse compound libraries for high-throughput screening cam.ac.uk. By employing various synthetic pathways that introduce skeletal and substituent diversity, DOS allows for the exploration of vast regions of chemical space, increasing the probability of discovering novel biological activities cam.ac.ukgoogle.com.

| Synthetic Strategy | Description | Key Advantages |

| Itaconic Acid Condensation | Reaction of itaconic acid with primary amines. | Straightforward, good for N-substitution. |

| Asymmetric Catalysis | Use of chiral catalysts to produce specific stereoisomers. | High enantiomeric purity, crucial for biological activity. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single reaction vessel. | High efficiency, atom economy, molecular diversity. |

| Diversity-Oriented Synthesis (DOS) | Systematic synthesis of a wide range of molecular structures. | Exploration of broad chemical space, discovery of novel bioactivities. |

Exploration of Undiscovered Biological Activities and Identification of New Molecular Targets

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated a remarkable range of biological activities, with ongoing research continuing to uncover new therapeutic potentials and molecular targets.